molecular formula C10H2Cl2O4 B14438280 2,3-Dichloro-1,4,5,8-naphthalenetetrone CAS No. 78456-63-0

2,3-Dichloro-1,4,5,8-naphthalenetetrone

Cat. No.: B14438280
CAS No.: 78456-63-0
M. Wt: 257.02 g/mol
InChI Key: JCGZOXQVXZJDSW-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,4,5,8-naphthalenetetrone is an organic compound with the molecular formula C10H2Cl2O4. It is a derivative of naphthalene and is characterized by the presence of two chlorine atoms and four ketone groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1,4,5,8-naphthalenetetrone typically involves the chlorination of 1,4,5,8-naphthalenetetrone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-1,4,5,8-naphthalenetetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted naphthalenetetrone derivatives, depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-1,4,5,8-naphthalenetetrone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and dyes.

    Biological Studies: Researchers use it to study the effects of chlorinated naphthoquinones on biological systems, including their potential as anticancer agents.

    Industrial Applications: It serves as a catalyst in various chemical reactions and as an additive in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,4,5,8-naphthalenetetrone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in organic synthesis. Its molecular targets include various enzymes and proteins that participate in redox processes. The pathways involved often include the formation of reactive oxygen species and the modulation of cellular redox states.

Comparison with Similar Compounds

    1,4,5,8-Naphthalenetetrone: Lacks the chlorine atoms but shares the naphthoquinone core structure.

    2,3-Dichloro-1,4-naphthoquinone: Similar in structure but with fewer ketone groups.

    Naphthalenetetracarboxylic dianhydride: Contains carboxylic anhydride groups instead of ketones and chlorines.

Uniqueness: 2,3-Dichloro-1,4,5,8-naphthalenetetrone is unique due to the presence of both chlorine atoms and multiple ketone groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

78456-63-0

Molecular Formula

C10H2Cl2O4

Molecular Weight

257.02 g/mol

IUPAC Name

2,3-dichloronaphthalene-1,4,5,8-tetrone

InChI

InChI=1S/C10H2Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2H

InChI Key

JCGZOXQVXZJDSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

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